molecular formula C23H29BO5 B6321095 2-[2-Benzyloxy-5-(1,3-dioxan-2-yl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane CAS No. 2096995-63-8

2-[2-Benzyloxy-5-(1,3-dioxan-2-yl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane

Cat. No. B6321095
CAS RN: 2096995-63-8
M. Wt: 396.3 g/mol
InChI Key: GDRRSOPIGBBVGD-UHFFFAOYSA-N
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Description

2-[2-Benzyloxy-5-(1,3-dioxan-2-yl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane (hereafter referred to as 2-BDPT) is a boron-containing compound that has been studied for its potential applications in the fields of synthetic organic chemistry and biochemistry. 2-BDPT has been found to possess a number of unique properties that make it a promising material for use in a variety of research and industrial applications. In

Scientific Research Applications

2-BDPT has been used in a variety of scientific research applications. For example, it has been used as a reagent in the synthesis of organic compounds and has been used as a catalyst in the synthesis of polymeric materials. In addition, it has been used as a ligand in the synthesis of metal complexes and as an additive in the synthesis of pharmaceuticals. Furthermore, 2-BDPT has been used as an intermediate in the synthesis of boron-containing compounds and as a reagent in the synthesis of boron-containing polymers.

Mechanism of Action

The mechanism of action of 2-BDPT is not fully understood. However, it is believed to involve a number of different processes. For example, it is believed to act as a Lewis acid, which means that it can donate electron pairs to other molecules. Additionally, it is believed to act as a Bronsted-Lowry base, which means that it can accept electron pairs from other molecules. Furthermore, it is believed to act as an electron transfer agent, which means that it can facilitate the transfer of electrons between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-BDPT are not yet fully understood. However, it is believed that 2-BDPT may possess a number of beneficial effects. For example, it has been suggested that 2-BDPT may have antioxidant, anti-inflammatory, and anti-cancer properties. In addition, 2-BDPT may have the potential to modulate the activity of enzymes, hormones, and other cellular components.

Advantages and Limitations for Lab Experiments

2-BDPT has a number of advantages and limitations for use in laboratory experiments. For example, it is relatively inexpensive and easy to synthesize, and it is non-toxic and non-volatile. In addition, it is stable under normal laboratory conditions and can easily be stored for long periods of time. However, it is important to note that 2-BDPT is a relatively new compound and its properties have not yet been fully characterized. Therefore, it is important to be aware of the potential risks associated with its use in laboratory experiments.

Future Directions

There are a number of potential future directions for the use of 2-BDPT. For example, it could be used in the synthesis of new materials, such as polymers and metal complexes. In addition, it could be used in the development of new therapeutic agents, such as drugs and vaccines. Furthermore, it could be used in the development of new diagnostic methods, such as imaging techniques. Finally, it could be used in the development of new industrial processes, such as catalysis and electrochemistry.

Synthesis Methods

2-BDPT can be synthesized via a two-step reaction process. The first step involves the reaction of 4,4,6-trimethyl-1,3,2-dioxaborinane (TMB) with 2-benzyloxy-5-(1,3-dioxan-2-yl)phenol (BDOP) to form 2-BDPT. The reaction is conducted in a solvent, such as methanol, at a temperature of 60°C. The second step involves the removal of the benzyloxy group from the 2-BDPT to form the product, 4,4,6-trimethyl-1,3,2-dioxaborinane (TMB). This step is carried out in a solvent such as dichloromethane at a temperature of 0°C.

properties

IUPAC Name

2-[5-(1,3-dioxan-2-yl)-2-phenylmethoxyphenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29BO5/c1-17-15-23(2,3)29-24(28-17)20-14-19(22-25-12-7-13-26-22)10-11-21(20)27-16-18-8-5-4-6-9-18/h4-6,8-11,14,17,22H,7,12-13,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRRSOPIGBBVGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)C2=C(C=CC(=C2)C3OCCCO3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29BO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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